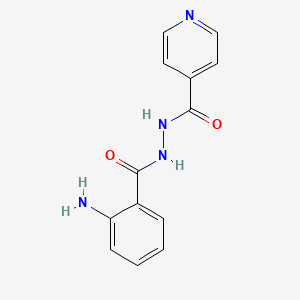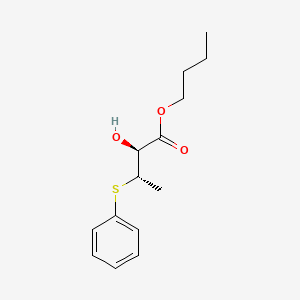
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of butanoates It is characterized by the presence of a butyl ester group, a hydroxyl group, and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major product is butyl (2S,3S)-2-oxo-3-(phenylsulfanyl)butanoate.
Reduction: The major product is butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanol.
Substitution: The major products depend on the substituent introduced, such as butyl (2S,3S)-2-hydroxy-3-(alkylsulfanyl)butanoate.
Applications De Recherche Scientifique
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl (2S,3S)-2-hydroxy-3-(methylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(ethylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(propylsulfanyl)butanoate
Uniqueness
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with alkylsulfanyl groups. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
928122-08-1 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
butyl (2S,3S)-2-hydroxy-3-phenylsulfanylbutanoate |
InChI |
InChI=1S/C14H20O3S/c1-3-4-10-17-14(16)13(15)11(2)18-12-8-6-5-7-9-12/h5-9,11,13,15H,3-4,10H2,1-2H3/t11-,13+/m0/s1 |
Clé InChI |
MCFRZKKARFKDOD-WCQYABFASA-N |
SMILES isomérique |
CCCCOC(=O)[C@@H]([C@H](C)SC1=CC=CC=C1)O |
SMILES canonique |
CCCCOC(=O)C(C(C)SC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
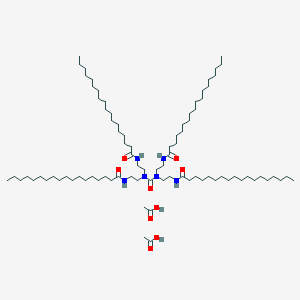
![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
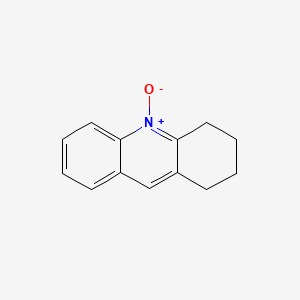
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
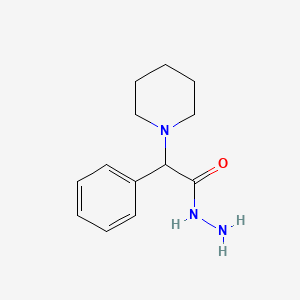
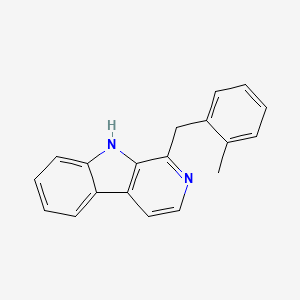
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
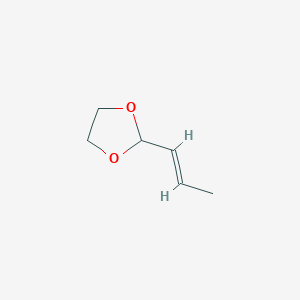
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
